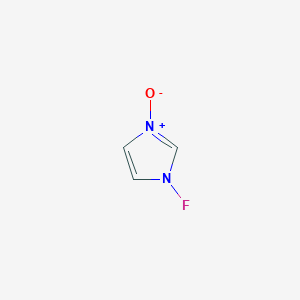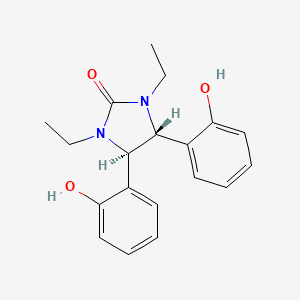![molecular formula C37H25N3O9 B14195931 1,1',1''-{Methanetriyltris[(4,1-phenylene)oxy]}tris(4-nitrobenzene) CAS No. 853913-08-3](/img/structure/B14195931.png)
1,1',1''-{Methanetriyltris[(4,1-phenylene)oxy]}tris(4-nitrobenzene)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’,1’'-{Methanetriyltris[(4,1-phenylene)oxy]}tris(4-nitrobenzene) is a complex organic compound characterized by its unique structure, which includes three nitrobenzene groups connected via a methanetriyl bridge to a central phenylene core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’,1’'-{Methanetriyltris[(4,1-phenylene)oxy]}tris(4-nitrobenzene) typically involves a multi-step process. One common method includes the reaction of 4-nitrophenol with a trihalogenated methane derivative under basic conditions to form the desired product. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’,1’'-{Methanetriyltris[(4,1-phenylene)oxy]}tris(4-nitrobenzene) can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The phenylene rings can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Oxidation: The compound can be oxidized under strong oxidative conditions to form quinones.
Common Reagents and Conditions
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Major Products
Reduction: Amino derivatives of the original compound
Substitution: Nitro or halogen-substituted derivatives
Oxidation: Quinone derivatives
Wissenschaftliche Forschungsanwendungen
1,1’,1’'-{Methanetriyltris[(4,1-phenylene)oxy]}tris(4-nitrobenzene) has several scientific research applications:
Materials Science: Used in the development of advanced materials with specific electronic and optical properties.
Organic Synthesis: Serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Industrial Applications: Utilized in the production of dyes, pigments, and other chemical intermediates.
Wirkmechanismus
The mechanism of action of 1,1’,1’'-{Methanetriyltris[(4,1-phenylene)oxy]}tris(4-nitrobenzene) involves its interaction with various molecular targets. The nitro groups can participate in redox reactions, leading to the formation of reactive intermediates. These intermediates can interact with cellular components, potentially leading to biological effects. The phenylene core provides structural stability and influences the compound’s overall reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1’,1’'-[Methanetriyltris(oxy)]tribenzene: Similar structure but lacks the nitro groups, resulting in different reactivity and applications.
1,1’,1’'-(nitrilotris(benzene-4,1-diyl))triethanone: Contains a nitrilotris core instead of a methanetriyl core, leading to variations in chemical behavior.
Uniqueness
1,1’,1’'-{Methanetriyltris[(4,1-phenylene)oxy]}tris(4-nitrobenzene) is unique due to the presence of multiple nitro groups, which impart distinct electronic properties and reactivity. This makes it particularly useful in applications requiring specific redox behavior and interactions with other chemical species.
Eigenschaften
CAS-Nummer |
853913-08-3 |
|---|---|
Molekularformel |
C37H25N3O9 |
Molekulargewicht |
655.6 g/mol |
IUPAC-Name |
1-[bis[4-(4-nitrophenoxy)phenyl]methyl]-4-(4-nitrophenoxy)benzene |
InChI |
InChI=1S/C37H25N3O9/c41-38(42)28-7-19-34(20-8-28)47-31-13-1-25(2-14-31)37(26-3-15-32(16-4-26)48-35-21-9-29(10-22-35)39(43)44)27-5-17-33(18-6-27)49-36-23-11-30(12-24-36)40(45)46/h1-24,37H |
InChI-Schlüssel |
UPSPTTRNBAPBHQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)OC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)OC5=CC=C(C=C5)[N+](=O)[O-])OC6=CC=C(C=C6)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(Bromomethyl)-2-methoxy-1,3-bis[(propan-2-yl)oxy]benzene](/img/structure/B14195849.png)
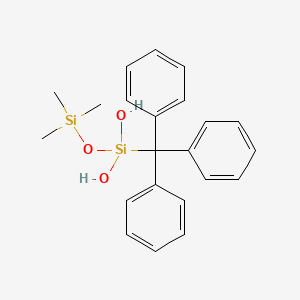
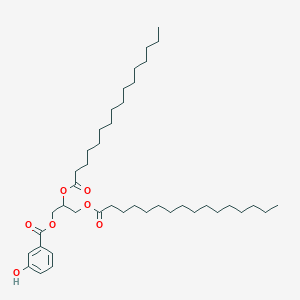

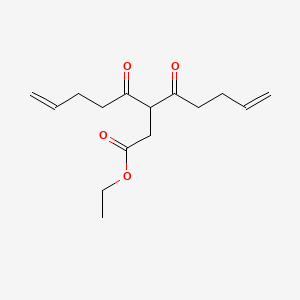
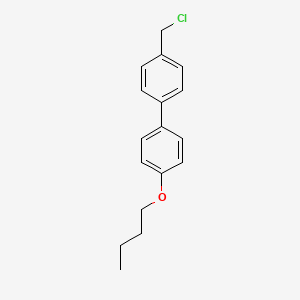
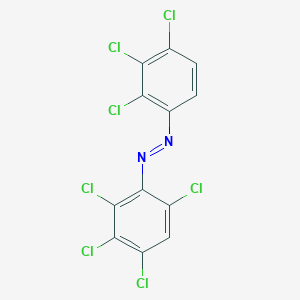
![1-Butyl-1,2,3,4-tetrahydrobenzo[h]quinoline-6-carbaldehyde](/img/structure/B14195884.png)
![(2,4-Dihydroxyphenyl)[4-(dodecyloxy)-2-hydroxyphenyl]methanone](/img/structure/B14195893.png)
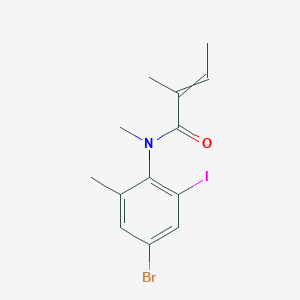
![4-[5-(2-Hydroxyethyl)-1,2-oxazol-3-yl]benzoic acid](/img/structure/B14195928.png)
